Ethyl 2-acetamido-6-bromo-7-[3-(diethylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 6-BROMO-7-[3-(DIETHYLAMINO)-2-HYDROXYPROPOXY]-2-ACETAMIDO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the benzothiophene class of compounds This compound is characterized by its unique structure, which includes a bromine atom, a diethylamino group, a hydroxypropoxy group, and an acetamido group
Preparation Methods
The synthesis of ETHYL 6-BROMO-7-[3-(DIETHYLAMINO)-2-HYDROXYPROPOXY]-2-ACETAMIDO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:
Amination: The addition of a diethylamino group.
Hydroxypropoxylation: The attachment of a hydroxypropoxy group.
Esterification: The formation of the ethyl ester group.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
ETHYL 6-BROMO-7-[3-(DIETHYLAMINO)-2-HYDROXYPROPOXY]-2-ACETAMIDO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 6-BROMO-7-[3-(DIETHYLAMINO)-2-HYDROXYPROPOXY]-2-ACETAMIDO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 6-BROMO-7-[3-(DIETHYLAMINO)-2-HYDROXYPROPOXY]-2-ACETAMIDO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The diethylamino group may interact with receptors or enzymes, while the bromine atom and other functional groups can influence the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
ETHYL 6-BROMO-7-[3-(DIETHYLAMINO)-2-HYDROXYPROPOXY]-2-ACETAMIDO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other benzothiophene derivatives, such as:
ETHYL 6-BROMO-2-ACETAMIDO-1-BENZOTHIOPHENE-3-CARBOXYLATE: Lacks the diethylamino and hydroxypropoxy groups.
ETHYL 7-[3-(DIETHYLAMINO)-2-HYDROXYPROPOXY]-2-ACETAMIDO-1-BENZOTHIOPHENE-3-CARBOXYLATE: Lacks the bromine atom.
ETHYL 6-BROMO-7-[3-(DIETHYLAMINO)-2-HYDROXYPROPOXY]-1-BENZOTHIOPHENE-3-CARBOXYLATE: Lacks the acetamido group.
The presence of the bromine atom, diethylamino group, hydroxypropoxy group, and acetamido group in ETHYL 6-BROMO-7-[3-(DIETHYLAMINO)-2-HYDROXYPROPOXY]-2-ACETAMIDO-1-BENZOTHIOPHENE-3-CARBOXYLATE makes it unique and potentially more versatile in its applications.
Properties
Molecular Formula |
C20H27BrN2O5S |
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Molecular Weight |
487.4 g/mol |
IUPAC Name |
ethyl 2-acetamido-6-bromo-7-[3-(diethylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H27BrN2O5S/c1-5-23(6-2)10-13(25)11-28-17-15(21)9-8-14-16(20(26)27-7-3)19(22-12(4)24)29-18(14)17/h8-9,13,25H,5-7,10-11H2,1-4H3,(H,22,24) |
InChI Key |
NCLPRVKNBJKYKM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(COC1=C(C=CC2=C1SC(=C2C(=O)OCC)NC(=O)C)Br)O |
Origin of Product |
United States |
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